molecular formula C4H9BNO B1337060 Morpholineborane CAS No. 4856-95-5

Morpholineborane

Cat. No.: B1337060
CAS No.: 4856-95-5
M. Wt: 97.93 g/mol
InChI Key: YJROYUJAFGZMJA-UHFFFAOYSA-N
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Description

Morpholineborane is a chemical compound with the formula C₄H₁₂BNO. It is a complex of borane (BH₃) with morpholine, a heterocyclic amine. This compound is known for its reducing properties and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Morpholineborane, also known as Borane morpholine complex, is primarily used as a reducing agent . Its primary targets are carbonyl compounds in acidic media . It plays a crucial role in the reduction of these compounds, facilitating various chemical reactions.

Mode of Action

This compound interacts with its targets through a process known as reduction. In this process, it donates hydrogen atoms to the carbonyl compounds, thereby reducing them . This interaction results in the transformation of the carbonyl compounds, enabling them to undergo further chemical reactions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently limited. As a reducing agent, its bioavailability would largely depend on the specific conditions of the reaction it’s involved in, including factors like ph, temperature, and the presence of other reactants .

Result of Action

The molecular effect of this compound’s action is the reduction of carbonyl compounds. This reduction can lead to significant changes in the compounds’ chemical structure and reactivity . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors like temperature, pH, and the presence of other chemicals . For instance, this compound is known to act as a reducing agent in acidic media , indicating that its action can be influenced by pH levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Morpholineborane are primarily related to its potential as a hydrogen storage material . It has been observed that both the catalyzed and uncatalyzed dehydrogenation pathways are favorable . This indicates that this compound could interact with enzymes and proteins involved in hydrogen metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to release hydrogen. It has been observed that both the catalyzed and uncatalyzed dehydrogenation pathways are favorable . This suggests that this compound could bind to enzymes or proteins involved in hydrogen metabolism, leading to enzyme activation or inhibition.

Subcellular Localization

The information provided is based on the current understanding of the compound and its potential interactions with biochemical systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholineborane can be synthesized through the reaction of morpholine with borane. One common method involves the reaction of morpholine with borane-tetrahydrofuran complex (BH₃-THF) under controlled conditions. The reaction typically proceeds as follows:

C4H9NO+BH3C4H12BNO\text{C}_4\text{H}_9\text{NO} + \text{BH}_3 \rightarrow \text{C}_4\text{H}_{12}\text{BNO} C4​H9​NO+BH3​→C4​H12​BNO

The reaction is usually carried out at room temperature and requires careful handling due to the reactivity of borane.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive borane and ensure the safety of the production process. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholineborane undergoes several types of chemical reactions, including:

    Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones and aldehydes to their corresponding alcohols.

    Substitution: this compound can participate in substitution reactions where the borane group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction Reactions: Common reagents include ketones, aldehydes, and other carbonyl compounds. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or methanol.

    Substitution Reactions: These reactions often involve nucleophiles that can attack the borane group, leading to the formation of new compounds.

Major Products Formed

    Reduction Reactions: The major products are alcohols formed from the reduction of carbonyl compounds.

    Substitution Reactions: The products depend on the nucleophile used but can include a variety of boron-containing compounds.

Scientific Research Applications

Morpholineborane has several applications in scientific research, including:

    Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

    Biology: this compound is used in the preparation of certain biological molecules and as a reagent in biochemical assays.

    Industry: this compound is used in the production of fine chemicals and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Borane-tetrahydrofuran complex (BH₃-THF)
  • Borane-dimethyl sulfide complex (BH₃-DMS)
  • Sodium borohydride (NaBH₄)

Uniqueness

Morpholineborane is unique due to its combination of borane with morpholine, which provides specific reactivity and selectivity in chemical reactions. Unlike other borane complexes, this compound offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

InChI

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJROYUJAFGZMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4856-95-5
Record name Boron, trihydro(morpholine-.kappa.N4)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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